
mk-1903
Übersicht
Beschreibung
Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Forskolin-induzierte Produktion von zyklischem Adenosinmonophosphat (cAMP) in gleichmäßigen zeitaufgelösten Fluoreszenzmessungen unter Verwendung von Ovarialzellen des chinesischen Hamsters, die den humanen Rezeptor exprimieren, zu reduzieren .
Analyse Chemischer Reaktionen
MK 1903 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
MK-1903 is a potent and selective agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A . While initially investigated for treating atherosclerosis and dyslipidemia, its development was discontinued because it did not meet the primary efficacy endpoint in Phase II clinical trials, despite showing no safety concerns . Recent studies have explored its potential in other applications, particularly in managing chronic pain and neuroinflammation .
Scientific Research Applications
This compound has been utilized in various in vitro and in vivo studies to understand its effects on GPR109A and related pathways .
In vitro studies
- Human microvascular endothelial cells (HMVEC): Research indicates that HMVECs express GPR109A, and activation of this receptor with this compound can replicate the improvements seen with niacin in HMVEC tube formation. Conversely, GPR109A siRNA diminished the effects of niacin .
- Binding activity: this compound is reported to be a full agonist for HCAR2 but inactive against HCAR3 .
In vivo studies
- Atherosclerosis and Dyslipidemia: this compound was evaluated in Phase II clinical trials for the treatment of atherosclerosis and dyslipidemia . However, the elevation of HDL cholesterol relative to placebo did not meet the trial's pre-specified primary objective for efficacy, leading to the discontinuation of its development .
- Free fatty acids (FFAs): Studies in humans showed that this compound could lower FFAs acutely. However, it did not have the expected effects on serum lipids, and chronic FFA suppression was not sustainable .
- Systemic lupus erythematosus (SLE): Studies using female MRL/lpr mice (an SLE mouse model) demonstrated that intrathecal injection of this compound significantly attenuated thermal hyperalgesia. The research also found that GPR109A was expressed in spinal microglia but not astrocytes or neurons .
- Analgesic Effects: Research provides evidence for the analgesic effects of this compound and its action mechanisms in thermal hyperalgesia in female MRL/lpr mice, an SLE mouse model .
Data Table: this compound in vivo Studies
Structural Basis and Molecular Interactions
Wirkmechanismus
MK 1903 exerts its effects by acting as a full agonist for the hydroxy-carboxylic acid receptor 2 (HCA2). This receptor is involved in the regulation of lipid metabolism and inflammation. By binding to HCA2, MK 1903 reduces the production of cyclic adenosine monophosphate (cAMP), which in turn affects various downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
MK 1903 ist einzigartig in seiner hohen Potenz und Selektivität für den Hydroxy-Carbonsäure-Rezeptor 2 (HCA2). Ähnliche Verbindungen sind:
Nikotinsäure:
BMS-903452: Ein potenter und selektiver G-Protein-gekoppelter Rezeptor 119-Agonist, der sich in Bezug auf die Rezeptorselektivität von MK 1903 unterscheidet
MK 1903 zeichnet sich durch seine höhere Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht.
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für MK 1903 beinhalten die Herstellung von (4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2]pyrazol-3-carbonsäure . Die detaillierten industriellen Produktionsverfahren sind in der öffentlichen Domäne nicht leicht zugänglich, beinhalten aber typischerweise mehrstufige organische Syntheseprozesse, die eine hohe Reinheit und Ausbeute gewährleisten.
Biologische Aktivität
MK-1903 is a selective agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This compound has garnered attention due to its potential therapeutic applications in dyslipidemia and chronic pain management, particularly in conditions like systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.
This compound acts primarily as a full agonist at the GPR109A receptor, exhibiting a higher potency than niacin, which is traditionally used to modulate lipid levels. The EC50 values for this compound and niacin are reported as 12.9 nM and 51 nM, respectively, indicating that this compound is significantly more effective in activating this receptor in vitro .
Structural Insights
Molecular docking studies reveal that this compound interacts with specific residues in the HCA2 receptor, forming critical hydrogen bonds and hydrophobic interactions that stabilize its binding . Notably, this compound does not bind to GPR109B, suggesting a targeted action that may minimize side effects associated with broader receptor activation .
Dyslipidemia
This compound was investigated in Phase II clinical trials for its lipid-modifying effects. However, development was halted after the compound failed to meet primary efficacy endpoints related to HDL cholesterol elevation compared to placebo . Despite this setback, the drug demonstrated antilipolytic actions in animal models, which could still hold therapeutic promise under different contexts or formulations.
Pain Management in SLE
Recent studies have highlighted the analgesic properties of this compound in animal models of SLE. In a study involving MRL/lpr mice, intrathecal administration of this compound significantly reduced thermal hyperalgesia. This effect was associated with decreased microglial activation and reduced levels of interleukin-18 (IL-18), indicating a potential mechanism for alleviating pain through modulation of neuroinflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Dyslipidemia Management : In clinical trials assessing this compound's efficacy for dyslipidemia, participants did not exhibit significant differences in HDL cholesterol levels compared to placebo controls. This outcome led to the discontinuation of further development despite initial promise due to observed antilipolytic effects in preclinical models .
- Chronic Pain Relief : The analgesic effects observed in MRL/lpr mice highlight this compound's potential as a treatment for chronic pain associated with autoimmune conditions. The study demonstrated that activating GPR109A can mitigate pain by reducing inflammatory mediators and synaptic excitability in spinal pathways .
Eigenschaften
IUPAC Name |
(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNERBKDMLAP-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-43-4 | |
Record name | MK-1903 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-1903 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.